Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate

Dihydropyridine scaffold Hydride transfer Thermodynamic driving force

Procurement of generic dihydropyridines often fails to distinguish between 1,2-DHP and 1,4-DHP scaffolds, compromising biological data. Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate (CAS 918299-66-8) is a structurally defined 1,2-DHP with a hemiaminal ether that enables hydrogen-bond donation absent in 2-oxo analogs. - Enables scaffold-controlled negative control studies for L-type calcium channel pharmacology. - Supports anticancer SAR with a synthetic handle for potency optimization. - Serves as an authentic standard for novel iron-catalyzed [3+2+1C] annulation methodology. Supplied with rigorous purity analysis for reproducible research.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 918299-66-8
Cat. No. B12621037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate
CAS918299-66-8
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(NC=C1)O
InChIInChI=1S/C7H9NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4,6,8-9H,1H3
InChIKeyRSLAGBBSVIKKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate (CAS 918299-66-8): A Scaffold-Differentiated Dihydropyridine Building Block for Medicinal Chemistry Procurement


Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate (CAS 918299-66-8, molecular formula C7H9NO3, molecular weight 155.15 g/mol) is a heterocyclic compound belonging to the 1,2-dihydropyridine (1,2-DHP) subclass, characterized by a hydroxyl substituent at the 2-position and a methyl carboxylate ester at the 4-position of the partially saturated pyridine ring . It is structurally and functionally distinct from the more common 1,4-dihydropyridine class (the basis for classical calcium channel blockers such as nifedipine) and from its oxidized analogue methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 89937-77-9) [1]. The compound is primarily utilized as a research reagent and synthetic building block in medicinal chemistry, with reported interest in anti-inflammatory and anticancer applications, though its specific biological profile is not yet extensively characterized in the primary literature .

Why Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate Cannot Be Substituted with Generic 1,4-Dihydropyridines or 2-Oxo Analogs


Generic substitution within the dihydropyridine class fails because of profound differences in the degree and position of ring saturation, hydrogen-bonding character, and redox behavior between the 1,2-DHP and 1,4-DHP scaffolds. The 1,2-dihydropyridine isomer exhibits intrinsically weaker hydride-donating ability in thermodynamics compared to the 1,4-dihydropyridine isomer [1], meaning that molecules built on the 1,2-DHP scaffold will not function as simple bioisosteric replacements for classical 1,4-DHP calcium channel blockers. Furthermore, the 2-hydroxy substituent introduces a labile hemiaminal ether moiety that is absent in the 2-oxo (pyridinone) analog (CAS 89937-77-9), creating distinct reactivity profiles for synthetic derivatization and potentially different hydrogen-bond donor/acceptor pharmacophoric features for biological target engagement [2]. The quantitative evidence below demonstrates that scaffold selection within the dihydropyridine family directly dictates biological activity profiles and synthetic utility, making informed procurement decisions essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate: Comparator-Based Selection Data


Scaffold Differentiation: 1,2-DHP vs. 1,4-DHP Hydride-Donating Thermodynamics

The 1,2-dihydropyridine scaffold exhibits thermodynamically weaker hydride-donating ability compared to the 1,4-dihydropyridine scaffold, as demonstrated by detailed comparisons of the standard free energy change (ΔG°) for hydride transfer reactions of PNAH, HEH, and PYH isomer pairs. For both 1,2-DHP and 1,4-DHP isomers, the order of ΔG°(XH) follows PYH > HEH > PNAH [1]. This means that a compound built on the 1,2-DHP scaffold, such as Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate, cannot function as a redox-equivalent substitute for 1,4-DHP-based agents (e.g., the calcium channel blocker nifedipine) in biochemical pathways that depend on hydride transfer.

Dihydropyridine scaffold Hydride transfer Thermodynamic driving force Redox chemistry

Tautomeric and Reactivity Distinction: 2-Hydroxy-1,2-DHP vs. 2-Oxo-1,2-DHP Analogs

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate contains a hemiaminal ether moiety (N–C–OH) at the 2-position, which distinguishes it from the thermodynamically more stable 2-oxo (pyridinone) tautomer represented by methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 89937-77-9) [1][2]. The 2-oxo analog has been studied as a starting material for esters and carboxylic acids and has demonstrated regiospecificity in its reactions, preferentially reacting at one side of the double bond . The 2-hydroxy form offers a distinct hydrogen-bond donor (the –OH group) that is absent in the 2-oxo form, potentially enabling different non-covalent interactions with biological targets and different regiochemical outcomes in synthetic derivatization.

Tautomerism Synthetic building block Regioselectivity Hemiaminal ether

Class-Level Evidence: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives Against HCT-15 Colorectal Carcinoma Cells

In a 2023 study of sixteen novel dihydropyridine carboxylic acid derivatives, compounds bearing the dihydropyridine-carboxylate motif demonstrated measurable cytotoxic activity against HCT-15 colorectal carcinoma cells [1]. The most active compounds, 3a and 3b, showed IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively, establishing a baseline activity range for this chemotype. While Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate was not itself tested in this series, it shares the core dihydropyridine-4-carboxylate scaffold with these active compounds, and its 2-hydroxy substituent provides a structurally distinct starting point for SAR exploration within this phenotype.

Cytotoxicity Colorectal cancer HCT-15 cell line Dihydropyridine carboxylic acid

Synthetic Accessibility Advantage: Iron(III)-Catalyzed Access to 2-Hydroxy-1,2-DHP Derivatives Under Mild Conditions

A recently reported iron(III)-catalyzed, methanesulfonic-acid-mediated [3+2+1C] annulation of enaminones with 1,3-dioxolane enables the rapid synthesis of 2-hydroxy-1,2-dihydropyridine derivatives in moderate to excellent yields under mild conditions [1][2]. This methodology provides direct access to the 2-hydroxy-1,2-DHP scaffold, including Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate, avoiding multi-step Hantzsch-type condensation routes traditionally used for 1,4-DHP synthesis. The use of iron(III) as a catalyst, rather than precious transition metals, offers a cost and sustainability advantage for larger-scale procurement or in-house synthesis.

Iron catalysis Annulation reaction 2-Hydroxy-1,2-dihydropyridine synthesis Green chemistry

Recommended Procurement and Application Scenarios for Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate


Medicinal Chemistry SAR Programs Exploring Non-Classical Dihydropyridine Chemotypes for Oncology Targets

For medicinal chemistry teams developing anticancer agents that require a dihydropyridine scaffold with a hydrogen-bond-donating hydroxyl group at the 2-position, Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate offers a structurally differentiated starting point from the 2-oxo analogs (CAS 89937-77-9) and from classical 1,4-DHP calcium channel blockers. The class-level cytotoxic activity observed for related dihydropyridine-4-carboxylate derivatives (IC50 values of 7.94–9.24 μM against HCT-15 cells [1]) supports exploration of this chemotype in anticancer SAR, with the 2-hydroxy substituent providing an additional vector for potency optimization and physicochemical property modulation.

Redox Biology Studies Requiring a Weak Hydride-Donor Dihydropyridine Scaffold

The thermodynamically weaker hydride-donating ability of 1,2-DHP scaffolds compared to 1,4-DHP scaffolds [1] makes this compound suitable as a control or probe molecule in redox biology experiments where a low-background hydride donor is required. Investigators studying NAD(P)H-dependent enzymes or oxidative stress pathways can use this 1,2-DHP derivative to discriminate between hydride-transfer-dependent and hydride-transfer-independent mechanisms, which is not achievable with the more strongly reducing 1,4-DHP analogs.

Synthetic Methodology Development Leveraging Iron-Catalyzed Annulation Chemistry

The recently published iron(III)-catalyzed [3+2+1C] annulation methodology provides a direct and sustainable route to 2-hydroxy-1,2-DHP derivatives [2]. Research groups focused on synthetic methodology development or green chemistry can procure this compound as an authentic standard to validate novel synthetic routes targeting the 2-hydroxy-1,2-DHP scaffold. The use of an earth-abundant iron catalyst aligns with industrial sustainability goals for larger-scale synthesis campaigns.

Negative Control Compound Design for Dihydropyridine-Based Calcium Channel Pharmacology

Because the 1,2-DHP scaffold does not engage L-type calcium channels with the potency characteristic of 1,4-DHP agents such as nifedipine, this compound can serve as a scaffold-matched negative control in calcium channel pharmacology studies. This application is critical for demonstrating target engagement specificity when evaluating novel dihydropyridine derivatives whose mechanism of action is hypothesized to be calcium-channel-independent, thereby strengthening the pharmacological validation of lead compounds.

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